

5-Nitrosalicylic acid as a reagent in organic synthesis reactions

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Compound of Interest

Compound Name: 5-Nitrosalicylic acid

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5-Nitrosalicylic Acid: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrosalicylic acid (5-NSA) is a valuable and versatile aromatic compound widely employed as a key intermediate and reagent in a multitude of organic synthesis reactions. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group on a benzene ring, imparts a unique reactivity profile that makes it a crucial building block in the pharmaceutical, dye, and fine chemical industries. This document provides detailed application notes and experimental protocols for the use of **5-nitrosalicylic acid** in various organic transformations, with a focus on its role in the synthesis of pharmaceuticals, dyes, and other valuable organic molecules.

Key Applications in Organic Synthesis

5-Nitrosalicylic acid serves as a pivotal precursor in several critical synthetic pathways:

- **Synthesis of Mesalazine (5-Aminosalicylic Acid):** The most significant application of 5-NSA is its role as the immediate precursor to Mesalazine (5-aminosalicylic acid), a frontline anti-

inflammatory drug for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The synthesis involves the selective reduction of the nitro group to an amine.[1]

- **Azo Dye and Pigment Synthesis:** 5-NSA is a key component in the manufacturing of a variety of azo dyes and pigments.[1] The presence of the phenolic hydroxyl group and the aromatic ring allows for diazotization and coupling reactions to produce a wide range of colors.
- **Intermediate for Complex Molecules:** The trifunctional nature of 5-NSA makes it an excellent starting material for the synthesis of more complex organic molecules, including heterocyclic compounds.[2] Its functional groups can be selectively modified to build intricate molecular architectures.[1]
- **Ligand in Coordination Chemistry:** **5-Nitrosalicylic acid** and its derivatives can act as ligands to form stable complexes with various metal ions. These metal complexes are being explored for their potential catalytic and biological activities.

Experimental Protocols

This section provides detailed experimental procedures for key reactions involving **5-nitrosalicylic acid**.

Synthesis of 5-Nitrosalicylic Acid via Nitration of Salicylic Acid

The most common method for preparing **5-nitrosalicylic acid** is the electrophilic aromatic substitution of salicylic acid using a nitrating agent.[2]

Protocol 1.1: Nitration using a Mixture of Sulfuric and Nitric Acid

This continuous flow method offers high efficiency and safety.

- **Reaction Scheme:**
- **Materials:**

- Salicylic acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Organic solvent (e.g., as specified in the micro-reactor setup)
- Ice-water bath
- Equipment:
 - Micro-reactor system
 - Pumps for reagent delivery
 - Counter-current extraction equipment
- Procedure:[\[2\]](#)
 - Prepare the nitrating agent by mixing sulfuric acid and nitric acid in a molar ratio of 3-4:1.
 - Prepare a solution of salicylic acid in a suitable organic solvent. The molar ratio of nitric acid to salicylic acid should be between 1.1 and 1.3.
 - Using pumps, introduce the nitrating agent and the salicylic acid solution into the micro-reactor.
 - Maintain the reaction temperature between 55-75 °C.
 - The residence time in the reactor should be controlled between 20-40 seconds.
 - The reaction mixture is then directly fed into counter-current extraction equipment for continuous liquid separation.
 - Collect the separated aqueous and organic phases. **5-Nitrosalicylic acid** is typically isolated from the appropriate phase after workup.

Protocol 1.2: Nitration using Urea Nitrate/Sulfuric Acid

This method provides a high yield of 5-NSA.

- Materials:
 - Salicylic acid (13.8g, 0.10 mol)
 - Concentrated Sulfuric Acid (40 mL)
 - Urea nitrate (14.8g, 0.12 mol)
 - Ice water (100g)
 - 75% Ethanol aqueous solution (50 mL)
- Equipment:
 - Round-bottom flask
 - Ice bath
 - Magnetic stirrer
 - Filtration apparatus
- Procedure:[3]
 - Dissolve salicylic acid in concentrated sulfuric acid in a round-bottom flask and cool the mixture in an ice bath to 0 °C with vigorous stirring.
 - Slowly add urea nitrate in batches over 15 minutes, maintaining the temperature at around 0 °C.
 - After the addition is complete, raise the temperature to 25 °C and continue stirring for 6 hours.
 - Pour the reaction mixture into ice water to precipitate the crude product.
 - Filter the crude product and dry it.

- Recrystallize the crude product from 75% ethanol aqueous solution to obtain pure **5-nitrosalicylic acid**.

Nitration Method	Reagents	Temperature (°C)	Time	Yield (%)	Reference
Micro-reactor	H ₂ SO ₄ , HNO ₃ , Salicylic Acid	55-75	20-40 s	>75	[4]
Urea Nitrate	Urea Nitrate, H ₂ SO ₄ , Salicylic Acid	0 then 25	6 h	86.4	[3]
Nitric Acid	68% HNO ₃ , Salicylic Acid	45-50	60 min	60.3	[3]
Ceric Ammonium Nitrate	CAN, PEG-400, Salicylic Acid	Microwave	-	70	[5]

Reduction of 5-Nitrosalicylic Acid to 5-Aminosalicylic Acid (Mesalazine)

The reduction of the nitro group is a critical step in the synthesis of Mesalazine.

Protocol 2.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

- Reaction Scheme:
- Materials:
 - **5-Nitrosalicylic acid** (68.0 g)
 - Methanol (680 mL)
 - 20% Sodium Carbonate (Na₂CO₃) solution (25.0 g)
 - 10% Palladium on Carbon (Pd/C) (6.8 g)

- Hydrogen gas (H_2)
- 10% Hydrochloric acid (HCl)
- Equipment:
 - Hydrogenation reactor (autoclave)
 - Magnetic stirrer
 - Filtration apparatus
- Procedure:[6]
 - Dissolve the refined **5-nitrosalicylic acid** in methanol in the reactor.
 - Add the sodium carbonate solution and Pd/C catalyst.
 - Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 0.5–1.5 MPa.
 - Heat the reaction mixture to 30–50 °C and stir vigorously.
 - Monitor the reaction progress until the starting material is consumed (approximately 48 hours).
 - After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
 - Filter the reaction mixture to remove the Pd/C catalyst.
 - Adjust the pH of the filtrate to ~3.0 with 10% hydrochloric acid to precipitate the 5-aminosalicylic acid.
 - Stir at 25 °C for 1 hour, then filter, wash with water, and dry the product.

Protocol 2.2: Electrochemical Reduction

This method offers an alternative to catalytic hydrogenation.

- Materials:
 - **5-Nitrosalicylic acid** (1 g)
 - 1M Sodium Hydroxide (NaOH) solution (20 mL)
 - Methanol (5 mL)
 - 5M Sodium Hydroxide (NaOH) solution (25 mL)
 - Sodium metabisulfite
 - Active charcoal
- Equipment:
 - Electrolytic cell with a semipermeable membrane
 - Copper cathode and Nickel anode
 - Power supply
- Procedure:[\[7\]](#)
 - Set up the electrolytic cell with the copper cathode and nickel anode, separated by a semipermeable membrane.
 - In the cathodic chamber, place the **5-nitrosalicylic acid**, 1M NaOH solution, and methanol.
 - In the anodic chamber, place the 5M NaOH solution.
 - Apply a current and monitor the reaction until completion.
 - After the reaction, heat the catholyte and filter it while hot.
 - Add a solution of sodium metabisulfite in water to the filtrate and allow it to crystallize.
 - Collect the crystals by filtration.

- For further purification, dissolve the product in hot water, add active charcoal, and filter. Allow the filtrate to crystallize to obtain pure 5-aminosalicylic acid.

Reduction Method	Reagents/Catalyst	Solvent	Temperature (°C)	Pressure	Time	Yield (%)	Reference
Catalytic Hydrogenation	Pd/C, H ₂ , Na ₂ CO ₃	Methanol	50	1.0 MPa	48 h	57.8	[6]
Catalytic Hydrogenation	Raney Nickel, Hydrazine Hydrate	Water	Reflux	Atmospheric	3-4 h	89	[8]
Electrochemical	Cu cathode, Ni anode, NaOH	Water/Methanol	-	-	-	90.9	[7]

Esterification of 5-Nitrosalicylic Acid

The carboxylic acid group of 5-NSA can be readily esterified, for example, by the Fischer esterification method.

Protocol 3.1: Synthesis of Methyl 5-Nitrosalicylate

- Reaction Scheme:
- Materials:
 - 5-Nitrosalicylic acid** (15.92 g, 87 mmol)
 - Methanol (150 mL)
 - Concentrated Sulfuric Acid (10 mL)

- Ice water
- Equipment:
 - Three-necked round-bottom flask
 - Reflux condenser
 - Magnetic stirrer
 - Filtration apparatus
 - Column chromatography setup
- Procedure:[9]
 - In a three-necked round-bottom flask, dissolve **5-nitrosalicylic acid** in methanol at 70 °C under stirring.
 - Slowly add concentrated sulfuric acid dropwise to the reaction mixture.
 - Reflux the mixture for 24 hours, monitoring the reaction by TLC.
 - After the reaction is complete, pour the hot reaction mixture into ice water to precipitate the solid product.
 - Allow the mixture to stand, then filter and wash the solid with ice water.
 - To obtain the pure product, cool the filtrate to 0 °C to precipitate more solid, filter, and dry.
 - The combined solids can be further purified by column chromatography (petroleum ether: ethyl acetate, 40:1) to yield pure methyl 5-nitrosalicylate.

Esterification Product	Reagents	Catalyst	Temperature (°C)	Time	Yield (%)	Reference
Methyl 5-nitrosalicylate	5-NSA, Methanol	H ₂ SO ₄	70 (Reflux)	24 h	60	[9]

Amidation of 5-Nitrosalicylic Acid

The carboxylic acid of 5-NSA can be converted to an amide using standard coupling agents or by first converting it to an acyl chloride.

Protocol 4.1: Synthesis of N-Phenyl-5-nitrosalicylamide (General Procedure)

This protocol is a general method for the amidation of a carboxylic acid with an aniline derivative using a coupling agent.

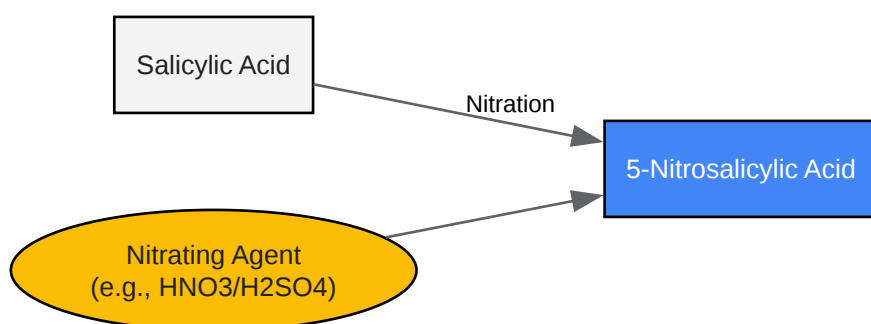
- Reaction Scheme:
- Materials:
 - **5-Nitrosalicylic acid**
 - Aniline
 - Coupling agent (e.g., HBTU, HATU, or DCC/DMAP)[10]
 - Base (e.g., DIEA or Et₃N)
 - Anhydrous solvent (e.g., DMF or DCM)
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer

- Nitrogen or Argon atmosphere setup
- Procedure (Conceptual):
 - Dissolve **5-nitrosalicylic acid** in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
 - Add the coupling agent and the base to the solution and stir for a pre-activation period (e.g., 10-30 minutes at room temperature).
 - Add aniline to the reaction mixture.
 - Stir the reaction at room temperature until completion, monitoring by TLC.
 - Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove excess reagents and byproducts.
 - The organic layer is then dried, filtered, and concentrated.
 - The crude product can be purified by recrystallization or column chromatography.

Note: Specific quantities and reaction times will vary depending on the chosen coupling agent and the scale of the reaction. It is recommended to consult literature for specific examples of similar amidations to optimize conditions.

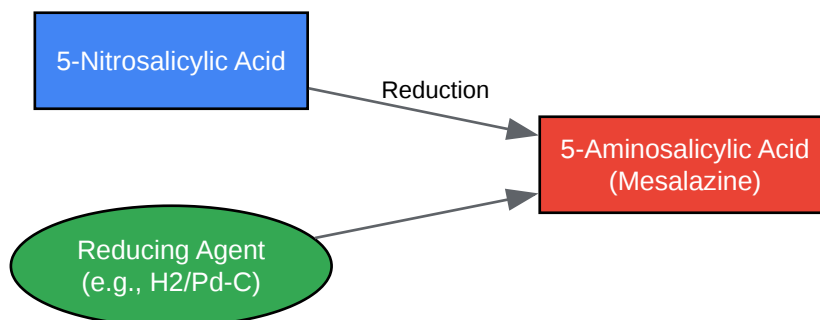
Reaction Workflows and Logical Relationships

The following diagrams illustrate the key synthetic transformations of **5-nitrosalicylic acid**.

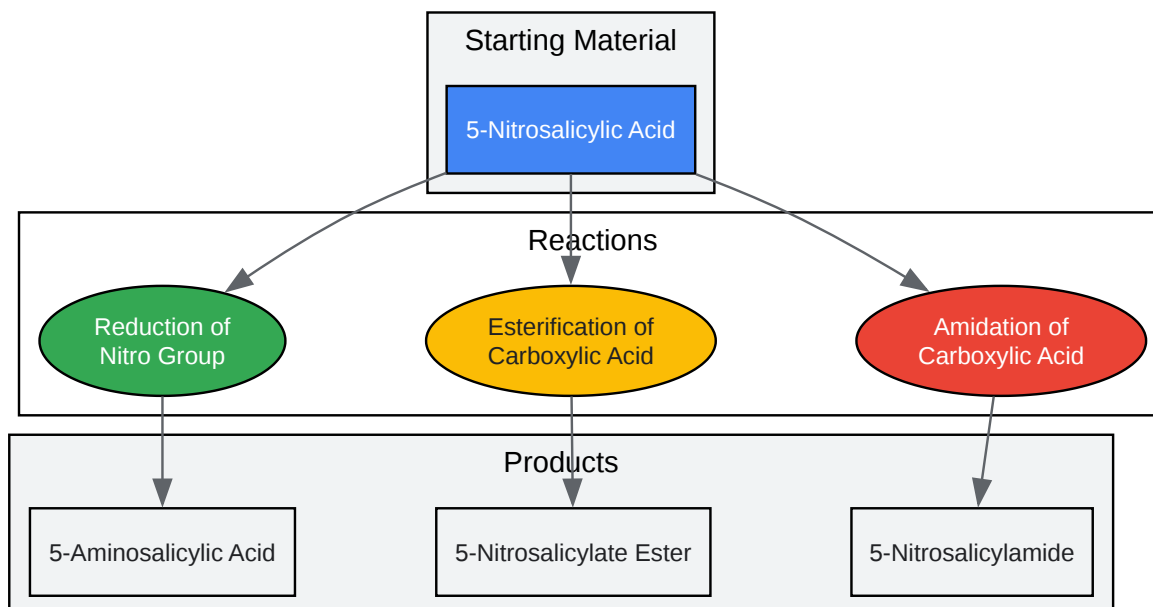


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Caption: Synthesis of **5-Nitrosalicylic Acid** from Salicylic Acid.

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Caption: Reduction of **5-Nitrosalicylic Acid** to 5-Aminosalicylic Acid.

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Caption: Key functional group transformations of **5-Nitrosalicylic Acid**.

Conclusion

5-Nitrosalicylic acid is a cornerstone intermediate in modern organic synthesis, offering access to a wide array of valuable compounds. Its application in the synthesis of the crucial drug Mesalazine highlights its importance in the pharmaceutical industry. Furthermore, its utility in the creation of dyes and as a versatile building block for complex molecules underscores its broad significance. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working with this important reagent, enabling the efficient and effective synthesis of a diverse range of target molecules.

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